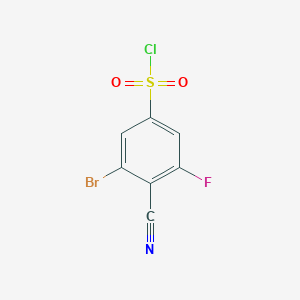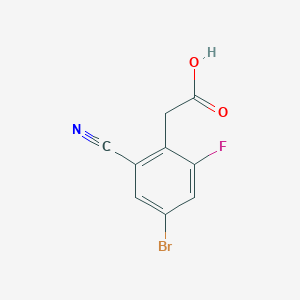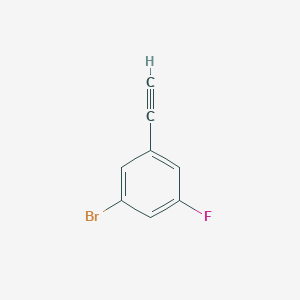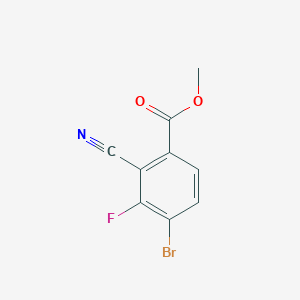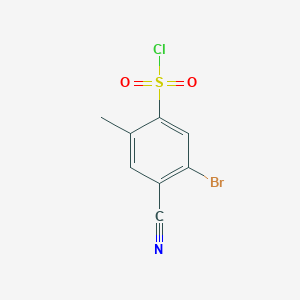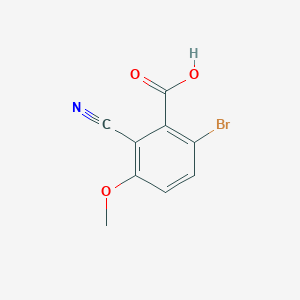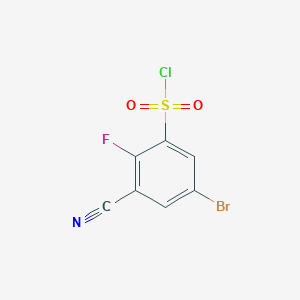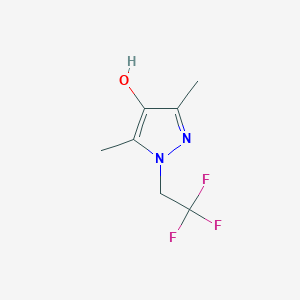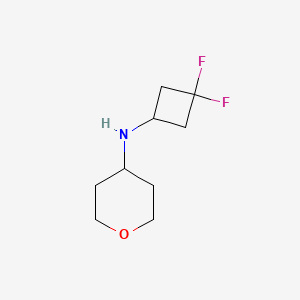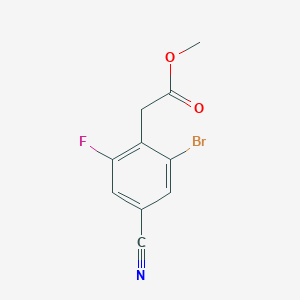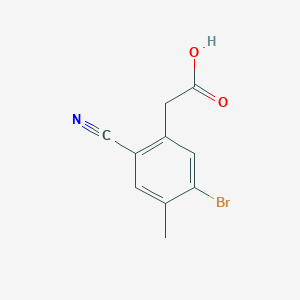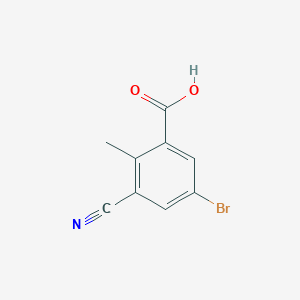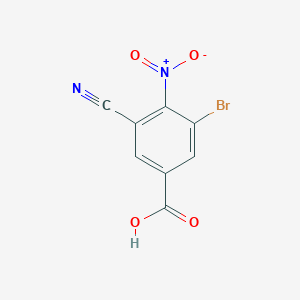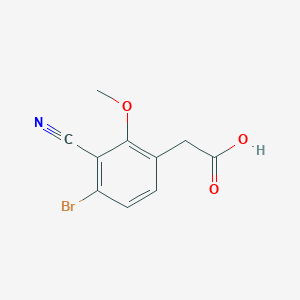
4-Bromo-3-cyano-2-methoxyphenylacetic acid
Overview
Description
“4-Bromo-3-cyano-2-methoxyphenylacetic acid” is a complex organic compound. It contains a phenyl ring which is substituted with a bromo group at the 4th position, a cyano group at the 3rd position, and a methoxy group at the 2nd position. The phenyl ring is also attached to an acetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple phenylacetic acid molecule. The bromo, cyano, and methoxy groups would be added in separate reactions, each requiring different reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituent groups on the phenyl ring. The bromo, cyano, and methoxy groups are electron-withdrawing, electron-withdrawing, and electron-donating groups, respectively. This would affect the electron distribution in the molecule and thus its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the substituent groups. The bromo group might make the compound susceptible to nucleophilic aromatic substitution reactions. The cyano group could undergo transformations to form other functional groups, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and carboxylic acid groups would likely make the compound soluble in polar solvents. The bromo group might make the compound denser than similar compounds without a halogen .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, it would interact with biological molecules in the body to exert its effects. If it’s used as a reagent in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-3-cyano-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-6(4-9(13)14)2-3-8(11)7(10)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXRGSMOWYPHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyano-2-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



